molecular formula C9H8F4N2O2S B2759601 3-(Trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-sulfonyl fluoride CAS No. 2411293-74-6

3-(Trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-sulfonyl fluoride

Cat. No. B2759601
CAS RN: 2411293-74-6
M. Wt: 284.23
InChI Key: XPNYPRQPYYABHB-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .


Synthesis Analysis

Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Molecular Structure Analysis

The trifluoromethyl group is essentially tetrahedral . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .


Chemical Reactions Analysis

In fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome. The trifluoromethyl radical is essentially tetrahedral, and difluoromethyl and monofluoromethyl radicals are pyramidal, while the methyl radical is planar .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Safety and Hazards

Trifluoromethyl compounds can be hazardous. They may cause burns to skin and eyes and may be poisonous if inhaled, swallowed, or absorbed through the skin . They are also considered combustible .

Future Directions

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds. The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s . It is expected that many novel applications of trifluoromethyl will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2O2S/c10-9(11,12)7-3-6-5-15(18(13,16)17)2-1-8(6)14-4-7/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNYPRQPYYABHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CC(=C2)C(F)(F)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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